molecular formula C11H19NO4 B13703072 Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate

Cat. No.: B13703072
M. Wt: 229.27 g/mol
InChI Key: PJCOLFTZORXKKQ-UHFFFAOYSA-N
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Description

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate is a chemical compound that features a cyclobutane ring with a methyl ester and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products:

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutanol derivatives.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modifying biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate involves its ability to act as a building block in organic synthesis. The Boc-protected amino group can be selectively deprotected, allowing for targeted modifications. The cyclobutane ring provides a rigid framework that can influence the spatial arrangement of functional groups, affecting the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

    Methyl (1R,2S)-2-amino-cyclobutanecarboxylate: Lacks the Boc protection, making it more reactive.

    Ethyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate: Features a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring and a Boc-protected amino group, providing a balance of stability and reactivity that is valuable in synthetic chemistry.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCOLFTZORXKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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